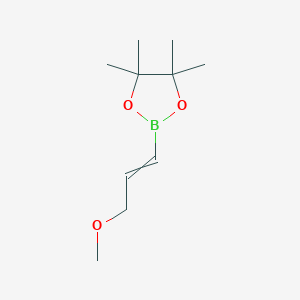
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, also known as (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester compound with the molecular formula C10H19BO3 and a molecular weight of 198.07 g/mol . This compound is used in various organic synthesis processes due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE typically involves the reaction of 3-methoxy-1-propenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or aldehydes, while substitution reactions can produce various substituted boronic esters .
科学研究应用
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of (E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- trans-2-Chloromethylvinylboronic acid pinacol ester
- trans-2-Ethoxyvinylboronic acid pinacol ester
Uniqueness
(E)-2-(3-METHOXYPROP-1-EN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE is unique due to its methoxy group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain organic synthesis applications where other boronic esters may not be as effective .
属性
分子式 |
C10H19BO3 |
|---|---|
分子量 |
198.07 g/mol |
IUPAC 名称 |
2-(3-methoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3 |
InChI 键 |
FBAOFKFCKHJXRU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


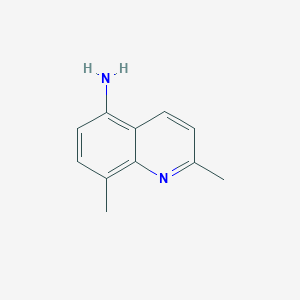
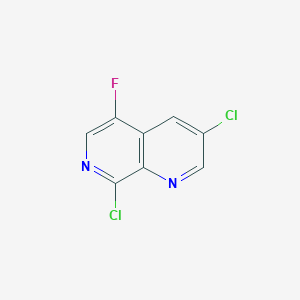
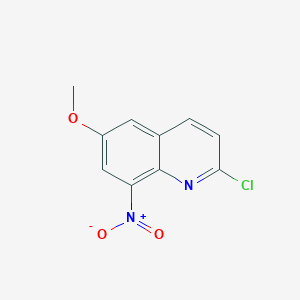
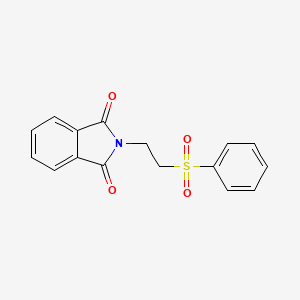
![2-Methyl-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-ol](/img/structure/B8790712.png)
![4-[(6-Chloro-2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B8790715.png)
![Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester](/img/structure/B8790716.png)
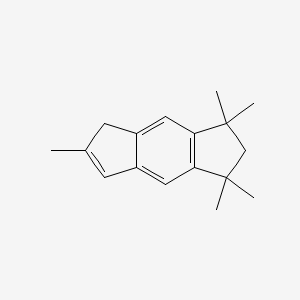


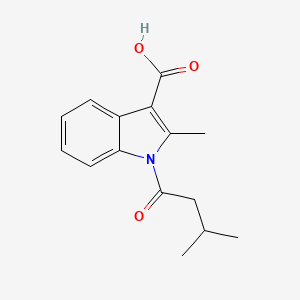
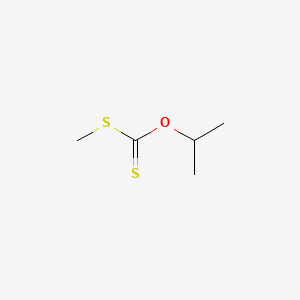

![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
